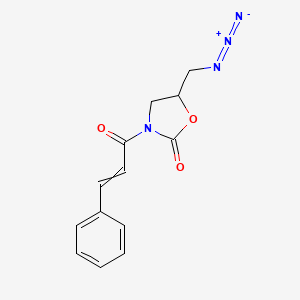
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is a complex organic compound that features an azidomethyl group, a phenylacryloyl moiety, and an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Azidomethyl Group: This step often involves the nucleophilic substitution of a halomethyl precursor with sodium azide (NaN₃) in an aprotic solvent like dimethylformamide (DMF).
Addition of the Phenylacryloyl Group: This can be accomplished through an acylation reaction using phenylacryloyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amino derivatives.
Substitution: Various azide-substituted derivatives.
科学研究应用
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
相似化合物的比较
Similar Compounds
5-(Azidomethyl)-3-(3-phenylpropionyl)-1,3-oxazolidin-2-one: Similar structure but with a phenylpropionyl group instead of a phenylacryloyl group.
5-(Azidomethyl)-3-(3-phenylcrotonyl)-1,3-oxazolidin-2-one: Contains a phenylcrotonyl group.
Uniqueness
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is unique due to the presence of the phenylacryloyl group, which can confer distinct reactivity and biological activity compared to its analogs. The azidomethyl group also provides versatility in further functionalization through click chemistry.
属性
CAS 编号 |
824933-13-3 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
5-(azidomethyl)-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12N4O3/c14-16-15-8-11-9-17(13(19)20-11)12(18)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChI 键 |
LABXFLJOHDFNJR-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1C(=O)C=CC2=CC=CC=C2)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


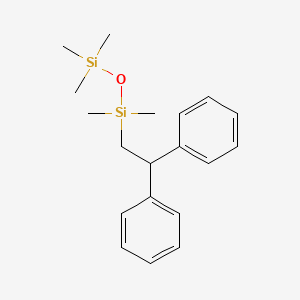
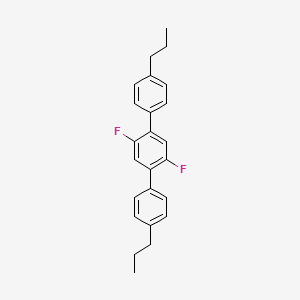
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
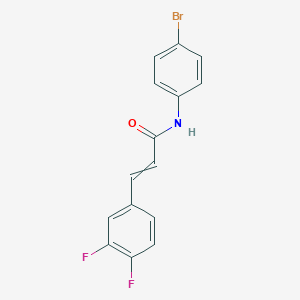
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
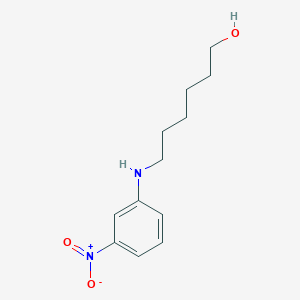
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
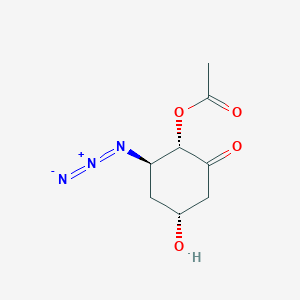
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
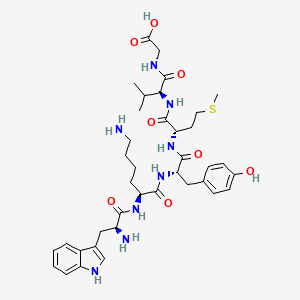

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
